Superior IKKβ Potency Compared to Widely Used Allosteric Inhibitor BMS-345541
IKK-IN-3 demonstrates approximately 15.8-fold higher potency against IKKβ than the commonly used allosteric inhibitor BMS-345541 in cell-free kinase assays [1]. BMS-345541, while selective, requires higher concentrations to achieve comparable kinase inhibition, which can introduce confounding off-target effects in cellular models [2].
| Evidence Dimension | IKKβ kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | BMS-345541, IC₅₀ = 300 nM (0.3 µM) |
| Quantified Difference | IKK-IN-3 is 15.8-fold more potent (19 nM vs 300 nM) |
| Conditions | Cell-free kinase assay |
Why This Matters
This potency difference translates to lower required compound concentrations in experiments, minimizing potential off-target effects and enabling more precise dissection of IKKβ-mediated signaling events.
- [1] Kempson J, Spergel SH, Guo J, Quesnelle C, Gill P, Belanger D, Dyckman AJ, Li T, Watterson SH, Langevine CM, Das J, Moquin RV, Furch JA, Marinier A, Dodier M, Martel A, Nirschl D, Van Kirk K, Burke JR, Pattoli MA, Gillooly K, McIntyre KW, Chen L, Yang Z, Marathe PH, Wang-Iverson D, Dodd JH, McKinnon M, Barrish JC, Pitts WJ. Novel tricyclic inhibitors of IkappaB kinase. J Med Chem. 2009 Apr 9;52(7):1994-2005. doi: 10.1021/jm8015816. PMID: 19267461. View Source
- [2] Burke JR, Pattoli MA, Gregor KR, Brassil PJ, MacMaster JF, McIntyre KW, Yang X, Iotzova VS, Clarke W, Strnad J, Qiu Y, Zusi FC. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice. J Biol Chem. 2003 Jan 17;278(3):1450-6. doi: 10.1074/jbc.M209677200. PMID: 12403772. View Source
